(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid
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Overview
Description
(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[321]octane-6-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the use of a bicyclic lactam as the starting material, which undergoes a series of transformations including alkylation, reduction, and protection reactions to introduce the tert-butoxycarbonyl group and carboxylic acid functionality.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry
In chemistry, (1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[321]octane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound’s structural features make it a candidate for studying biological interactions and mechanisms. It can be used in the design of biologically active molecules, including enzyme inhibitors and receptor ligands, which are essential for understanding biological processes and developing new therapeutic agents.
Medicine
In medicinal chemistry, (1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a promising scaffold for developing new drugs with improved efficacy and selectivity.
Industry
The compound’s versatility extends to industrial applications, where it can be used in the synthesis of specialty chemicals, materials, and polymers. Its unique properties enable the development of advanced materials with specific functionalities for various industrial uses.
Mechanism of Action
The mechanism by which (1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure and functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to desired biological or chemical outcomes. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid shares similarities with other bicyclic compounds, such as tropane derivatives and bicyclo[2.2.1]heptane derivatives.
- Compounds like this compound are often compared to their analogs with different substituents or protecting groups, which can influence their reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of a bicyclic structure with a tert-butoxycarbonyl group and carboxylic acid functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1S,5R,6S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-5-4-6-10(14)9(7-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVUGRRGMKJDRF-LPEHRKFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]1[C@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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